2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Description
2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14ClN3O3S and its molecular weight is 327.78. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has identified the potential of benzenesulfonamide derivatives, structurally related to 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, in anticancer applications. Several compounds have shown promising results in in vitro anticancer screening, indicating the potential for these compounds to be used as lead compounds in developing new anticancer agents. Compounds such as 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides and novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones have shown moderate to remarkable activity against various cancer cell lines, including leukemia, lung cancer, and others. These findings highlight the potential of benzenesulfonamide derivatives in cancer therapy and warrant further investigation to fully understand their therapeutic potential and mechanism of action (Pomarnacka & Kozlarska-Kedra, 2003), (Rathish et al., 2012).
Antimicrobial Activity
Some benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have been prepared and tested against M. tuberculosis H37Rv, showing good antitubercular activity. These findings suggest a potential role for these compounds in the treatment of microbial infections, with further studies needed to explore their full potential and the spectrum of their activity (Bouz et al., 2019).
Enzyme Inhibition
The enzyme inhibition potential of certain benzenesulfonamide derivatives has been explored, with some compounds showing significant inhibition against enzymes such as AChE and BChE. These results indicate the potential use of these compounds in the development of treatments for conditions associated with enzyme dysregulation, although further research is required to fully understand their potential and application (Kausar et al., 2019).
Structural Studies and Chemical Properties
In-depth studies on the structural characteristics and chemical properties of benzenesulfonamide derivatives have been conducted. These studies contribute to a better understanding of the compounds' molecular structures, stability, and interaction with other molecules, which is crucial for tailoring their properties for specific therapeutic applications. For instance, the influence of solvents on the NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide has been studied, providing insights into the compound's behavior in different environments (Hasan, 2021).
Properties
IUPAC Name |
2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c14-11-5-1-2-6-12(11)21(19,20)16-9-4-10-17-13(18)7-3-8-15-17/h1-3,5-8,16H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQGLYJIAMOYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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